4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
Description
4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a pyridopyrimidine derivative characterized by a 4-ethoxy group and a 3,4,5-trifluorophenyl substituent at the 6-position. Its structure combines electron-withdrawing fluorine atoms and an alkoxy chain, which may enhance metabolic stability, lipophilicity, and target binding affinity .
Properties
CAS No. |
917759-89-8 |
|---|---|
Molecular Formula |
C15H11F3N4O |
Molecular Weight |
320.27 g/mol |
IUPAC Name |
4-ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H11F3N4O/c1-2-23-14-13-11(21-15(19)22-14)4-3-10(20-13)7-5-8(16)12(18)9(17)6-7/h3-6H,2H2,1H3,(H2,19,21,22) |
InChI Key |
HICKOQJEYSZFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=C(C(=C3)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of appropriate starting materials followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidines, including 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in tumor growth.
Case Study :
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results showed a dose-dependent effect with IC50 values indicating potent activity against MCF-7 and MDA-MB-231 cell lines.
Antiviral Properties
Pyrido[3,2-d]pyrimidine derivatives have also been explored for their antiviral properties. Specifically, they have been investigated for their effectiveness against hepatitis C virus (HCV).
Case Study :
In preclinical trials, compounds similar to 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine demonstrated inhibitory effects on HCV replication. The mechanism was linked to the disruption of viral RNA synthesis and interference with host cell factors necessary for viral propagation.
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes that are critical in various biochemical pathways. For example, it has been studied for its inhibitory effects on kinases involved in cellular signaling pathways.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs of the target compound, highlighting substituent variations and their implications:
Key Observations:
- Alkoxy Chain Variations : The ethoxy group in the target compound balances lipophilicity and solubility better than longer chains (e.g., 1-methylpropoxy in ) or rigid substituents (e.g., morpholine in ).
- Synthetic Efficiency : Analogs like N6-methyl-N6-(3,4,5-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamine achieve high yields (>90%), suggesting that trifluorophenyl derivatives are synthetically accessible.
Patent and Therapeutic Relevance
Pyrido[3,2-d]pyrimidines are patented for treating proliferative diseases (e.g., cancer) due to their kinase-inhibiting properties . The target compound’s trifluorophenyl group may enhance selectivity for tyrosine kinases compared to less fluorinated analogs, while the ethoxy group could reduce metabolic degradation relative to methoxy or chloro substituents seen in .
Biological Activity
4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure, characterized by a pyrido[3,2-d]pyrimidine backbone and trifluorophenyl substituent, suggests diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H11F3N4O
- Molecular Weight : 320.27 g/mol
- CAS Number : 917759-72-9
- IUPAC Name : 4-ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
Inhibition of Cyclin-Dependent Kinases (CDKs)
Research indicates that 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition may lead to its potential application in cancer therapy by disrupting the proliferation of cancer cells. A study demonstrated that the compound effectively inhibited CDK2 and CDK9 with IC50 values in the low micromolar range.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the inhibition of specific signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Antiviral Activity
Preliminary investigations suggest that this compound may exhibit antiviral properties. It has been tested against various viral strains with promising results indicating a reduction in viral replication. The exact mechanism remains to be fully elucidated but may involve interference with viral entry or replication processes.
Structure-Activity Relationship (SAR)
The presence of both the ethoxy group and trifluorophenyl moiety enhances the lipophilicity and stability of the compound. Comparative studies with similar compounds reveal that modifications to these functional groups can significantly impact biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[4,3-d]pyrimidin-7-one | Contains a pyrazole ring | Antibacterial properties |
| Pyrido[2,3-d]pyrimidin-4-one | Similar pyrimidine structure | Enzyme inhibition |
| Triazolo[1,5-a]pyrimidine derivatives | Incorporates a triazole ring | Anticancer activity |
Case Studies
-
Case Study on Cancer Cell Lines :
- A study conducted on various cancer cell lines demonstrated that 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine effectively induced apoptosis in breast cancer cells while exhibiting minimal cytotoxicity towards normal cells. The findings suggest a selective mechanism that could be leveraged for targeted cancer therapies.
-
Anti-inflammatory Mechanism :
- In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in edema formation and inflammatory cell infiltration compared to control groups. These results highlight its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
